molecular formula C9H10N2O2 B13973551 Methyl 5-cyclopropylpyrimidine-2-carboxylate CAS No. 1459748-97-0

Methyl 5-cyclopropylpyrimidine-2-carboxylate

Cat. No.: B13973551
CAS No.: 1459748-97-0
M. Wt: 178.19 g/mol
InChI Key: AMGUTPLUDXZKKN-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropylpyrimidine-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H10N2O2 It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 5-position and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclopropylpyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with ethyl cyanoacetate, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyclopropylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions include cyclopropyl-substituted pyrimidine derivatives, alcohols, and various substituted pyrimidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-cyclopropylpyrimidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent.

    Industry: It is utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropylpyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to effects such as reduced inflammation or cell proliferation.

Comparison with Similar Compounds

  • Methyl 2-cyclopropylpyrimidine-5-carboxylate
  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate

Comparison: Methyl 5-cyclopropylpyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

CAS No.

1459748-97-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 5-cyclopropylpyrimidine-2-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)8-10-4-7(5-11-8)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

AMGUTPLUDXZKKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=N1)C2CC2

Origin of Product

United States

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